N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C24H20BrN5OS It is known for its unique structural properties, which include a bromophenyl group and a chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-[(4-chlorophenyl)sulfanyl]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide
- N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide is unique due to its specific combination of bromophenyl and chlorophenylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12BrClN2OS |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C15H12BrClN2OS/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI Key |
YPZCHWDPOYGXOZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.